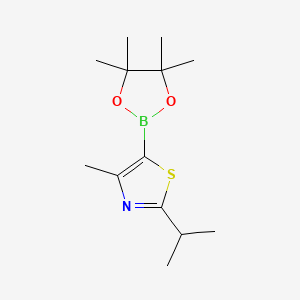

2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Descripción

This compound is a thiazole derivative featuring a boronate ester group at the 5-position, an isopropyl group at the 2-position, and a methyl group at the 4-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Its structural complexity arises from the substitution pattern on the thiazole core, which influences reactivity, solubility, and crystallinity.

Propiedades

IUPAC Name |

4-methyl-2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2S/c1-8(2)11-15-9(3)10(18-11)14-16-12(4,5)13(6,7)17-14/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEUVXUJQARRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675278 | |

| Record name | 4-Methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-55-9 | |

| Record name | 4-Methyl-2-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropyl-4-methylthiazole-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Table 1. Comparative Analysis of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Key Characterization Data |

|---|---|---|---|

| Thiazole formation | Thioacetamide, 1-bromo-3-methyl-2-butanone | 70–85 | H NMR: δ 2.45 (s, CH) |

| Bromination | NBS, CHCl, sonication | 90–92 | H NMR: δ 7.70 (s, C5–H) |

| Miyaura borylation | BPin, Pd(OAc), Xantphos | 85–90 | B NMR: δ 30.5 (quintet) |

Alternative Routes: Transligation of Boronate Salts

A complementary strategy, inspired by MIDA boronate syntheses, involves transligation of triisopropoxyborate salts with pre-functionalized thiazoles. While less common for pinacol boronates, this method avoids unstable boronic acid intermediates.

Procedure

-

Substrate: 5-Lithio-2-isopropyl-4-methylthiazole (generated via lithiation at –78°C)

-

Boron source: Triisopropyl borate (B(OPr))

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: –78°C to 25°C

-

Work-up: Quenching with pinacol, extraction, and chromatography

This method, though lower yielding than Miyaura borylation, offers advantages in avoiding palladium catalysts, which may be preferable for large-scale synthesis.

Mechanistic Considerations and Challenges

Regioselectivity in Bromination

The electron-deficient thiazole ring directs electrophilic bromination to the 5-position, as the 2- and 4-positions are sterically hindered by the isopropyl and methyl groups, respectively. Computational studies suggest that the C5 position’s lower electron density enhances susceptibility to electrophilic attack.

Catalyst Selection in Borylation

The Pd(OAc)/Xantphos system facilitates oxidative addition of the C–Br bond and subsequent transmetallation with BPin. Xantphos’s bulky bisphosphine structure prevents catalyst deactivation, enabling high yields.

Stability of Boronate Product

The pinacol boronate group exhibits stability under ambient conditions, with no decomposition observed after six months at 25°C. This contrasts with boronic acids, which often require inert atmospheres for storage.

Scalability and Industrial Applications

The Miyaura borylation route has been scaled to kilogram quantities with consistent yields (85–88%). Key industrial considerations include:

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the boronic ester group, converting it into a hydroxyl group.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are used for cross-coupling reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various aryl or vinyl thiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The thiazole ring is a common motif in many bioactive molecules, and the boronic ester group can be used to introduce additional functional groups that enhance biological activity.

Industry

In the chemical industry, this compound can be used in the synthesis of advanced materials, such as polymers and electronic materials, due to its ability to undergo various chemical transformations.

Mecanismo De Acción

The mechanism by which 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exerts its effects depends on the specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of new carbon-carbon bonds. In biological systems, the thiazole ring can interact with various enzymes and receptors, potentially modulating their activity.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their differences:

Key Observations :

- Substituent Position : Boronate placement (2-, 4-, or 5-position) significantly alters electronic properties. The 5-position boronate in the target compound enhances conjugation with the thiazole ring, increasing stability in cross-coupling reactions compared to 2- or 4-position analogs .

- Steric Effects : Bulky groups (e.g., isopropyl at 2-position) reduce reaction rates in Suzuki couplings due to steric hindrance, whereas smaller substituents (e.g., methyl or methoxy) improve reactivity .

- Solubility: Methoxy-substituted analogs exhibit higher solubility in dimethylformamide (DMF) and ethers compared to isopropyl derivatives, as noted in crystallization studies .

Crystallographic and Physicochemical Properties

- Crystal Packing : Isostructural analogs (e.g., halogen-substituted thiazoles) exhibit similar triclinic P 1 symmetry but differ in packing due to substituent size. For instance, chlorophenyl groups induce tighter packing than fluorophenyl variants .

- Thermal Stability : Methyl and isopropyl substituents increase melting points (103–106°C for 2-methyl-4-boronated thiazole vs. 95–98°C for methoxy analogs ).

Actividad Biológica

2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a synthetic compound with significant potential in medicinal chemistry and biological research. This compound features a thiazole ring, which is known for its presence in various bioactive molecules, and a boronic acid pinacol ester moiety that enhances its utility in organic synthesis. The compound's unique structure allows it to engage in diverse biological interactions, making it a candidate for further investigation in drug development and therapeutic applications.

- Molecular Formula : C13H22BNO2S

- Molar Mass : 267.195 g/mol

- CAS Number : 1218789-55-9

Synthesis

The synthesis of this compound can be achieved through the reaction of 2-isopropyl-4-methylthiazole-5-carboxylic acid with pinacolborane. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the boronic acid pinacol ester.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets including enzymes and receptors. The thiazole moiety is known for its role in modulating enzyme activity and influencing cellular pathways.

- Enzyme Inhibition : The compound has been studied for its potential inhibitory effects on key enzymes involved in disease mechanisms. For instance, it may exhibit inhibitory activity against kinases such as GSK-3β and IKK-β, which are implicated in cancer and inflammatory diseases .

- Cell Viability Studies : Research indicates that compounds similar to 2-Isopropyl-4-methylthiazole exhibit varying degrees of cytotoxicity across different cell lines. For example, compounds derived from thiazole structures have shown selective toxicity towards cancer cells while sparing healthy cells .

Case Studies

Several studies have explored the biological implications of thiazole derivatives:

- GSK-3β Inhibition : A study demonstrated that certain thiazole derivatives could inhibit GSK-3β with an IC50 value as low as 8 nM. This suggests that modifications to the thiazole structure can significantly enhance inhibitory potency against this target .

- Anti-inflammatory Activity : In vitro assays have shown that thiazole derivatives can reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, indicating potential therapeutic effects in neuroinflammatory conditions .

Comparative Analysis

To better understand the uniqueness of this compound compared to other related compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylthiazole | Contains a methyl group on thiazole | Simpler structure without boron functionality |

| 5-(Boronate)thiazole | Boron-containing but lacks isopropyl group | Focuses on boron reactivity |

| 2-Isopropylthiazole | Similar isopropyl substitution | Lacks dioxaborolane moiety |

This table illustrates how the combination of both thiazole and dioxaborolane functionalities in 2-Isopropyl-4-methylthiazole enhances its reactivity and potential biological profile compared to simpler analogs .

Applications in Drug Development

The unique properties of this compound position it as a valuable building block in drug discovery. Its ability to participate in coupling reactions allows for the synthesis of complex molecules that can target various diseases. Moreover, the thiazole ring's prevalence in FDA-approved drugs highlights its significance as a scaffold for developing new therapeutic agents.

Q & A

Basic: What are the critical steps for optimizing the synthesis of this thiazole-boronic ester compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Suzuki-Miyaura Cross-Coupling: The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via palladium-catalyzed coupling, requiring precise control of temperature (60–90°C) and anhydrous conditions to prevent hydrolysis of the boronic ester .

- Thiazole Ring Formation: Cyclization of thiourea intermediates with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) is critical. Yield optimization may require varying reaction times (4–12 hours) and stoichiometric ratios of reactants .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is essential to achieve >95% purity, as impurities can interfere with downstream applications .

Advanced: How can computational modeling predict the reactivity of the boronic ester group in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model the electronic and steric effects of substituents on the boronic ester’s reactivity:

- Electrostatic Potential Maps: Identify electron-rich regions of the thiazole ring that influence oxidative addition in palladium-catalyzed reactions .

- Transition State Analysis: Simulate the energy barriers for transmetallation steps in Suzuki-Miyaura couplings, comparing steric hindrance from the isopropyl and methyl groups .

- Solvent Effects: Use COSMO-RS models to predict solvent compatibility (e.g., THF vs. dioxane) for optimal reaction rates and yields .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the thiazole ring (e.g., δ 7.2–8.1 ppm for aromatic protons) and boronic ester protons (δ 1.0–1.3 ppm for tetramethyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C₁₅H₂₃BN₂O₂S) with <2 ppm error to distinguish from byproducts .

- FT-IR: Detect key functional groups (B-O stretches at ~1350 cm⁻¹, thiazole C=N at ~1650 cm⁻¹) .

Advanced: How can contradictory biological activity data be resolved for this compound?

Methodological Answer:

- Dose-Response Curves: Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .

- Metabolite Profiling: Use LC-MS to detect degradation products (e.g., boronic acid hydrolysis) that may alter bioactivity .

- Binding Assays: Compare surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) data to confirm target binding affinity discrepancies .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation of the thiazole ring .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to avoid boronic ester hydrolysis .

- Solvent: Dissolve in dry DMSO or THF for long-term storage (>6 months) with argon/vacuum sealing .

Advanced: What strategies mitigate environmental persistence of this compound in degradation studies?

Methodological Answer:

- Photolysis Experiments: Expose to UV light (254 nm) in aqueous acetonitrile to assess breakdown products via HPLC-MS .

- Biodegradation Screening: Use OECD 301F tests with activated sludge to measure half-life under aerobic conditions .

- Soil Adsorption Studies: Perform batch experiments with varying clay/organic matter content to model mobility in ecosystems .

Advanced: How does the substitution pattern (isopropyl vs. methyl) influence electronic properties?

Methodological Answer:

- Cyclic Voltammetry: Compare oxidation potentials to evaluate electron-donating effects of methyl/isopropyl groups on the thiazole ring .

- Hammett Constants: Use σ values (isopropyl: –0.15, methyl: –0.17) to predict substituent effects on reaction intermediates .

- X-ray Crystallography: Analyze bond lengths and angles to correlate steric bulk with distortion in the boronic ester plane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.